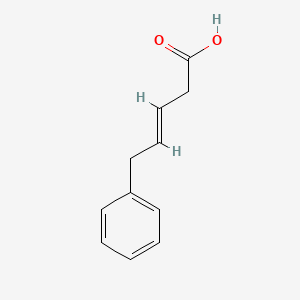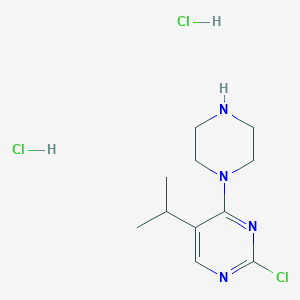
2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C11H19Cl3N4 and its molecular weight is 313.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride and its derivatives have been explored for various pharmacological properties. For instance, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with potential antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Among these, two compounds demonstrated significant antiemetic activity, highlighting the compound's potential in clinical applications (Mattioda et al., 1975).
Novel Derivatives for Therapeutic Applications
Researchers have also focused on synthesizing novel derivatives of this compound for therapeutic applications. Al-Turkistani et al. (2011) created 5-alkyl-6-substituted uracils and related derivatives, showing notable in vitro antibacterial activity against various bacteria, although ineffective against Candida albicans (Al-Turkistani et al., 2011). Similarly, Malawska et al. (2002) synthesized 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, revealing strong antiarrhythmic and antihypertensive activities, potentially related to their alpha-adrenolytic properties (Malawska et al., 2002).
Antimicrobial and Antiviral Properties
The compound and its derivatives have shown promise in antimicrobial and antiviral applications. For example, a study by He et al. (2020) on novel pyrazolo[1,5-a]pyrimidine derivatives, including 5-chloro-7-(4-methyl-piperazin-1-yl)-pyrazolo[1,5-a]pyrimidine, demonstrated significant antibacterial activity and interactions with plasma proteins (He et al., 2020). Additionally, Nagalakshmamma et al. (2020) designed urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine for anti-tobacco mosaic viral activity, showing high potential as inhibitors (Nagalakshmamma et al., 2020).
Antitumor and Anticancer Potential
The compound's derivatives have been explored for antitumor and anticancer potential. Zhao et al. (2013) synthesized diaryl ureas containing 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group, exhibiting potent cytotoxic activities against human cancer cell lines (Zhao et al., 2013).
Propiedades
IUPAC Name |
2-chloro-4-piperazin-1-yl-5-propan-2-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4.2ClH/c1-8(2)9-7-14-11(12)15-10(9)16-5-3-13-4-6-16;;/h7-8,13H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFANWYVKULHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1N2CCNCC2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
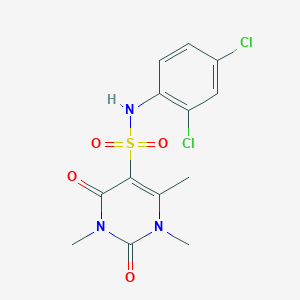
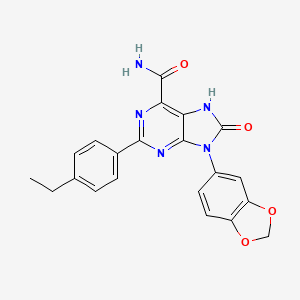
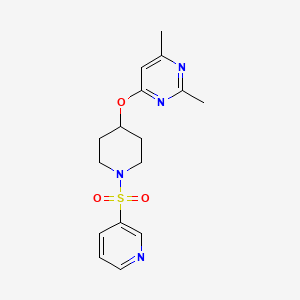
![4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2959916.png)
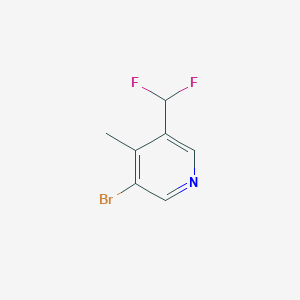
![4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2959920.png)
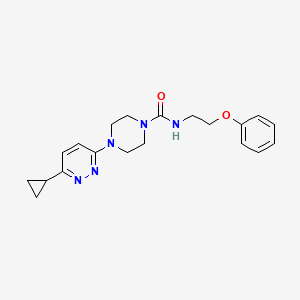
![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2959924.png)
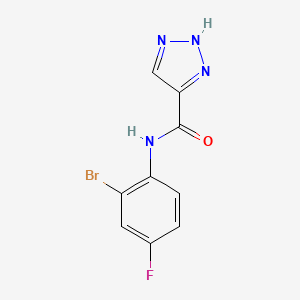
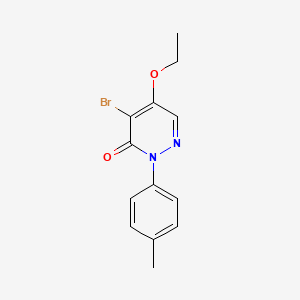

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2959933.png)
